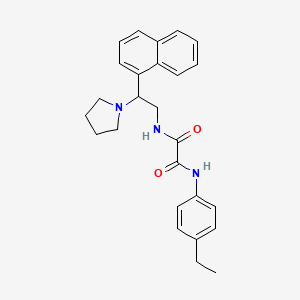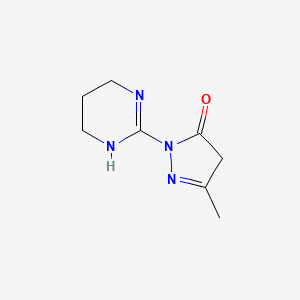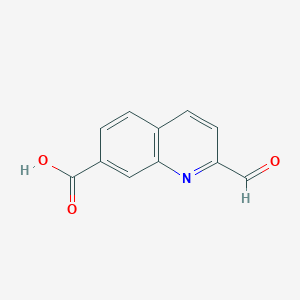
N1-(4-ethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-ethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as EPPNO, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. In
Scientific Research Applications
Naphthoquinone Based Chemosensors for Transition Metal Ions
Naphthoquinone derivatives, similar in structural motif to the queried compound, have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These ligands exhibit remarkable selectivity towards Cu2+ ions, demonstrated by a color change from orange to intense blue upon complexation. Such chemosensors could be vital for environmental monitoring and the chemical industry, offering a direct visual method for detecting metal ions in various solutions (Gosavi-Mirkute et al., 2017).
Conducting Polymers from Low Oxidation Potential Monomers
Research into derivatized bis(pyrrol-2-yl) arylenes, which share a conceptual basis with the queried compound, focuses on their use in creating conducting polymers through electropolymerization. These materials, due to their low oxidation potentials, are stable in their conducting form and could be applied in electronic devices, highlighting the potential of such structures in the development of new electronic materials (Sotzing et al., 1996).
Oxidation by Naphthalene Dioxygenase
Studies on the oxidation of toluene and ethylbenzene by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 reveal the enzyme's ability to oxidize these compounds to their respective alcohol and aldehyde forms. This research highlights the enzyme's potential in bioremediation processes, especially in treating environments contaminated with aromatic hydrocarbons. It demonstrates the relevance of naphthalene derivatives in understanding and enhancing microbial pathways for environmental cleanup (Lee & Gibson, 1996).
Synthesis and Anti-viral Activities
The synthesis of naphthalen-1-ylmethylene derivatives and their conversion into various biologically active compounds show significant antiviral activity against the H5N1 virus. This research underscores the potential pharmaceutical applications of naphthalene derivatives in developing new antiviral drugs, demonstrating the versatility and importance of such compounds in medicinal chemistry (Flefel et al., 2014).
DNA Interaction and Docking Studies
Research into novel Schiff base ligands derived from naphthalene derivatives, such as the study on DNA binding properties and docking studies of certain complexes, sheds light on the potential application of these compounds in the field of biochemistry and pharmaceuticals. These compounds' ability to bind DNA suggests their usefulness in designing drugs that target genetic materials, offering insights into the development of novel therapeutic agents (Kurt et al., 2020).
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-2-19-12-14-21(15-13-19)28-26(31)25(30)27-18-24(29-16-5-6-17-29)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15,24H,2,5-6,16-18H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCKQAIUIWDVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2942704.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)
![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2942708.png)
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2942710.png)
![3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2942711.png)

![2-Amino-4-(3-ethoxy-4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2942714.png)